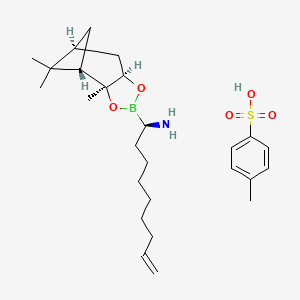

(R)-1-Aminonon-8-enylboronic acid, pinanediol ester tosylate

Overview

Description

®-1-Aminonon-8-enylboronic acid, pinanediol ester tosylate is a boronic ester derivative that has garnered interest in the field of organic chemistry due to its unique structural properties and potential applications. This compound is particularly notable for its use in various synthetic processes and its role as an intermediate in the preparation of more complex molecules.

Mechanism of Action

- The tosylate group (Ts) replaces the hydroxyl group (OH) of an alcohol, converting it into a better leaving group. This transformation enhances the reactivity of the alcohol in subsequent reactions .

Target of Action

Mode of Action

Biochemical Analysis

Biochemical Properties

®-1-Aminonon-8-enylboronic acid, pinanediol ester tosylate is a boronic ester, which is a class of compounds known for their role in organic synthesis Boronic esters, such as ®-1-Aminonon-8-enylboronic acid, pinanediol ester tosylate, can interact with various enzymes, proteins, and other biomolecules

Molecular Mechanism

It is known that boronic esters can undergo protodeboronation, a process that involves the removal of the boron moiety . This process could potentially lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Aminonon-8-enylboronic acid, pinanediol ester tosylate typically involves the reaction of ®-1-Aminonon-8-enylboronic acid with pinanediol and tosyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The process generally involves the following steps:

Formation of the Boronic Acid: The initial step involves the synthesis of ®-1-Aminonon-8-enylboronic acid through a series of reactions starting from commercially available precursors.

Esterification: The boronic acid is then reacted with pinanediol in the presence of a dehydrating agent to form the pinanediol ester.

Tosylation: Finally, the ester is treated with tosyl chloride in the presence of a base to yield the tosylate ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and degradation of the product.

Chemical Reactions Analysis

Types of Reactions

®-1-Aminonon-8-enylboronic acid, pinanediol ester tosylate undergoes various chemical reactions, including:

Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid or boronate ester.

Reduction: Reduction reactions can convert the ester back to the boronic acid or other reduced forms.

Substitution: The tosylate group can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic conditions to replace the tosylate group.

Major Products

The major products formed from these reactions include various boronic acid derivatives, functionalized esters, and substituted amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-1-Aminonon-8-enylboronic acid, pinanediol ester tosylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.

Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

Pinacol Boronic Esters: These compounds share a similar boronic ester structure but differ in the substituents attached to the boron atom.

Aminoboronic Acids: These compounds have an amino group attached to the boronic acid, similar to ®-1-Aminonon-8-enylboronic acid, but lack the ester and tosylate groups.

Uniqueness

®-1-Aminonon-8-enylboronic acid, pinanediol ester tosylate is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in synthetic chemistry and as a versatile intermediate in the preparation of more complex molecules.

Biological Activity

Overview

(R)-1-Aminonon-8-enylboronic acid, pinanediol ester tosylate is a boronic ester derivative that has gained attention for its unique structural properties and potential applications in organic chemistry and biological research. This compound serves as an important intermediate in the synthesis of complex molecules and exhibits significant biological activity, particularly in enzyme inhibition and as a probe in biological assays.

The biological activity of this compound primarily stems from its boronic acid functionality. Boronic acids are known to interact with diols and other hydroxyl-containing compounds, leading to the formation of stable complexes. The tosylate group enhances the reactivity of the compound by converting hydroxyl groups into better leaving groups, facilitating various nucleophilic substitutions.

Key Mechanisms

- Formation of Boronate Complexes : The compound can form reversible complexes with diols, which is crucial for its role in enzyme inhibition.

- Enzyme Inhibition : It has been shown to inhibit proteasome activity, similar to other boronic acids like bortezomib, which is used in cancer therapy.

Enzyme Inhibition Studies

Research indicates that this compound can inhibit various enzymes involved in metabolic pathways. For instance:

- Proteasome Inhibition : Like bortezomib, this compound may inhibit proteasome activity, which is instrumental in regulating protein degradation within cells. This property makes it a candidate for further development in cancer therapeutics.

- Carbohydrate Recognition : The boronic acid moiety allows for selective binding to carbohydrates, making it useful in studies related to carbohydrate sensing and recognition.

Synthesis and Characterization

The synthesis of this compound typically involves several key steps:

- Formation of Boronic Acid : Starting from commercially available precursors.

- Esterification : Reaction with pinanediol using dehydrating agents.

- Tosylation : Treatment with tosyl chloride under basic conditions.

This multi-step synthesis ensures high purity and yields of the desired compound.

Table 1: Synthetic Route Overview

| Step | Reaction Type | Reagents/Conditions |

|---|---|---|

| Formation of Boronic Acid | Organic Synthesis | Precursor compounds |

| Esterification | Ester Formation | Pinanediol, dehydrating agent |

| Tosylation | Nucleophilic Substitution | Tosyl chloride, base |

Research Findings

Recent studies have highlighted the versatility of this compound in various applications:

- Inhibitory Effects on Enzymes : Research has demonstrated its potential as a proteasome inhibitor with promising results in vitro .

- Fluorescent Probes : The compound's ability to modulate fluorescence upon binding with diols has been explored for use in biosensors .

Case Studies

- Bortezomib Analog Development : A study focused on synthesizing analogs of bortezomib using similar boronic esters demonstrated that (R)-1-Aminonon-8-enylboronic acid derivatives exhibited comparable inhibitory effects on proteasome activity .

- Carbohydrate Sensing : Another research highlighted the application of this compound in developing sensors for carbohydrate detection through its binding properties .

Properties

IUPAC Name |

4-methylbenzenesulfonic acid;(1R)-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]non-8-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34BNO2.C7H8O3S/c1-5-6-7-8-9-10-11-17(21)20-22-16-13-14-12-15(18(14,2)3)19(16,4)23-20;1-6-2-4-7(5-3-6)11(8,9)10/h5,14-17H,1,6-13,21H2,2-4H3;2-5H,1H3,(H,8,9,10)/t14-,15-,16+,17-,19-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALIFRNHEWRXUKR-KTZYUNSISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CCCCCCC=C)N.CC1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CCCCCCC=C)N.CC1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42BNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00681732 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--(1R)-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]non-8-en-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198772-70-1 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--(1R)-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]non-8-en-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.